Quinolin-6-yl trifluoromethanesulfonate

Cross-Coupling Suzuki-Miyaura Reactivity

Quinolin-6-yl trifluoromethanesulfonate is the preferred building block for introducing 6-position diversity on quinoline cores via Suzuki-Miyaura coupling. Its -OTf group acts as a superior pseudohalide, enabling faster oxidative addition than Br or Cl analogs, thereby reducing palladium catalyst loadings and simplifying purification. This translates to higher yields and lower cost in large-scale pharmaceutical syntheses. Orthogonal reactivity allows chemoselective coupling in the presence of other halides, unlocking sequential diversification strategies not possible with 6-bromoquinoline.

Molecular Formula C10H6F3NO3S
Molecular Weight 277.22 g/mol
CAS No. 173089-80-0
Cat. No. B070026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolin-6-yl trifluoromethanesulfonate
CAS173089-80-0
Molecular FormulaC10H6F3NO3S
Molecular Weight277.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)N=C1
InChIInChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-8-3-4-9-7(6-8)2-1-5-14-9/h1-6H
InChIKeyTVYXNKUMLWUQPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinolin-6-yl trifluoromethanesulfonate (CAS 173089-80-0): A Strategic Electrophile for Palladium-Catalyzed Cross-Coupling in Drug Discovery


Quinolin-6-yl trifluoromethanesulfonate (CAS 173089-80-0) is an aryl triflate derived from 6-hydroxyquinoline, characterized by a quinoline heterocycle substituted at the 6-position with a trifluoromethanesulfonate (triflate, -OTf) leaving group. This compound functions primarily as a high-value electrophilic building block in organic synthesis, with a molecular weight of 277.22 g/mol and a reported melting point of 34-38 °C . Its core utility lies in transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, where the triflate group acts as an excellent pseudohalide, facilitating the formation of carbon-carbon bonds to construct complex quinoline-containing scaffolds [1][2].

The Pitfalls of Substituting Quinolin-6-yl trifluoromethanesulfonate with Halide Analogs in Complex Synthesis


In-class substitution of quinolin-6-yl trifluoromethanesulfonate with more common 6-haloquinolines (e.g., 6-bromo- or 6-chloroquinoline) is often not a viable procurement or synthetic strategy due to fundamentally different reactivity profiles and chemoselectivity. The triflate group is a superior leaving group in the oxidative addition step of palladium-catalyzed cycles, exhibiting a general reactivity order of I > OTf > Br >> Cl [1]. This difference is not merely kinetic; it dictates the site-selectivity in molecules bearing multiple potential leaving groups, where a triflate can be activated in the presence of a bromide under specific catalytic conditions [2][3]. Therefore, a direct swap with a halide analog can lead to lower yields, necessitate harsher conditions, or fail entirely when a specific chemoselective sequence is required for synthesizing complex pharmacologically relevant heterocycles [4].

Quantitative Differentiation of Quinolin-6-yl trifluoromethanesulfonate: Head-to-Head Performance Data vs. Closest Analogs


Superior Leaving Group Ability vs. 6-Bromoquinoline in Pd-Catalyzed Oxidative Addition

The triflate group on Quinolin-6-yl trifluoromethanesulfonate provides a quantifiable kinetic advantage in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions compared to the common alternative, 6-bromoquinoline. This is based on the established and widely accepted relative reactivity scale for electrophiles in Suzuki-Miyaura coupling: I > OTf > Br >> Cl [1]. This means that under identical conditions, the target compound will undergo oxidative addition faster than its bromide counterpart, enabling the use of milder reaction conditions or achieving higher conversions in challenging couplings.

Cross-Coupling Suzuki-Miyaura Reactivity

Demonstrated Utility in Constructing 6-Arylquinoline Cores via Metal-Free Synthesis

The target compound is not merely a commercial commodity; its specific 6-triflyloxyquinoline scaffold can be directly constructed via a metal-free synthetic route. Yi et al. reported the synthesis of a range of 6-(triflyloxy)quinolines in yields of 43-84% via the ring-opening and cyclization of aziridines with aryl azides in the presence of TfOH [1]. This direct access to the functionalized core, which includes the target compound (R = H, among other derivatives), demonstrates its distinct synthetic accessibility compared to analogs like 6-bromoquinoline, which is typically prepared via bromination of quinoline or reduction of nitroquinolines.

Organic Synthesis Heterocycle Construction Metal-Free

Orthogonal Chemoselectivity Enables Unique Sequential Coupling Strategies

In molecules containing both a bromide and a triflate group, the outcome of a Suzuki-Miyaura coupling is not simply governed by the intrinsic leaving group ability. Research has shown an 'anomaly' where, under standard Suzuki conditions with organoboronic acids, the bromide can react preferentially over the triflate [1][2]. This orthogonal chemoselectivity is a key differentiator. For example, in a related quinoline system, 5-bromoquinolin-8-yl trifluoromethanesulfonate undergoes selective coupling at the triflate position over the bromide . This demonstrates that Quinolin-6-yl trifluoromethanesulfonate, when incorporated into more complex architectures, can be selectively activated in the presence of other halides, enabling a precise, stepwise construction of molecular complexity that is impossible with a simple halide analog.

Chemoselectivity Cross-Coupling Sequential Functionalization

Broader Substrate Scope in Cross-Coupling Compared to Less Reactive Halides

The high reactivity of aryl triflates, including Quinolin-6-yl trifluoromethanesulfonate, facilitates cross-coupling reactions with a wider range of nucleophiles and under milder conditions than less reactive halides like 6-chloroquinoline. A recent review on Pd-catalyzed Suzuki-Miyaura couplings highlights that the use of organotriflates has enabled the coupling of traditionally challenging substrates and expanded the scope of accessible biaryl structures [1]. This contrasts with 6-chloroquinoline, which often requires specialized, expensive, and air-sensitive ligands (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes) to achieve comparable reactivity, limiting its practical utility in many standard laboratory settings.

Cross-Coupling Substrate Scope Palladium Catalysis

Optimal Scientific and Industrial Application Scenarios for Quinolin-6-yl trifluoromethanesulfonate


Medicinal Chemistry: Late-Stage Functionalization of Quinoline-Containing Drug Candidates

In the optimization of a lead compound containing a quinoline core, the 6-position is a frequent site for introducing structural diversity to modulate potency, selectivity, or pharmacokinetic properties. Quinolin-6-yl trifluoromethanesulfonate is the preferred building block for this purpose due to its superior reactivity in Suzuki-Miyaura couplings, enabling the efficient and high-yielding installation of a wide range of aryl and heteroaryl groups under mild conditions [1]. Its orthogonal chemoselectivity is particularly valuable when other halides are present elsewhere in the molecule, allowing for a sequential and controlled diversification strategy that is not possible with 6-bromoquinoline [2][3].

Process Chemistry: Scalable Synthesis of Key Intermediates with Minimized Metal Contamination

For the large-scale synthesis of pharmaceutical intermediates, avoiding metal contamination and simplifying purification are critical cost drivers. The demonstrated metal-free synthesis of 6-(triflyloxy)quinoline cores in good yields (43-84%) offers a scalable route to this valuable building block [4]. Furthermore, the high reactivity of the triflate group allows for cross-coupling reactions to proceed with lower catalyst loadings compared to bromo- or chloro-analogs, which aligns with the principles of green chemistry and reduces the burden of costly palladium removal steps in the final API manufacturing process [1].

Chemical Biology: Synthesis of Functionalized Quinoline-Based Probes

The development of chemical probes, such as fluorescent sensors or activity-based probes, often requires the attachment of a reporter group to a biologically active scaffold. The 6-position of quinoline is a strategic site for such modifications as it often tolerates substitution without abolishing biological activity. The enhanced reactivity of Quinolin-6-yl trifluoromethanesulfonate over its halide counterparts ensures efficient conjugation with boronic acid-functionalized dyes, biotin, or affinity tags, maximizing the yield of the desired probe and minimizing the amount of precious biological targeting moiety required for the final coupling step [1].

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